molecular formula C15H7F12N5O4 B3819771 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B3819771
M. Wt: 549.23 g/mol
InChI Key: XKUDWCLHZGFSNR-UHFFFAOYSA-N
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Description

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, which is then reacted with 2-nitroaniline to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound’s fluorine atoms contribute to its high reactivity, allowing it to form strong bonds with target molecules. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazine: Similar structure but lacks the nitrophenyl group.

    4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(phenyl)-1,3,5-triazin-2-amine: Similar structure but with a phenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine distinguishes it from other similar compounds. This group contributes to its unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F12N5O4/c16-12(17,18)7(13(19,20)21)35-10-29-9(28-5-3-1-2-4-6(5)32(33)34)30-11(31-10)36-8(14(22,23)24)15(25,26)27/h1-4,7-8H,(H,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUDWCLHZGFSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F12N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Reactant of Route 5
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
Reactant of Route 6
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

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